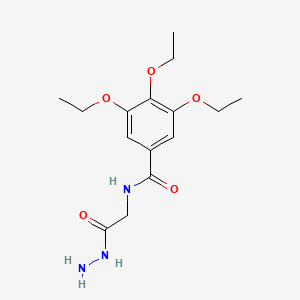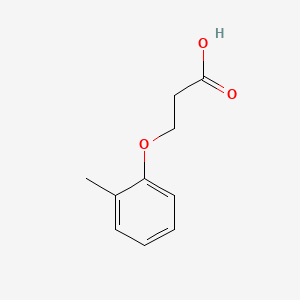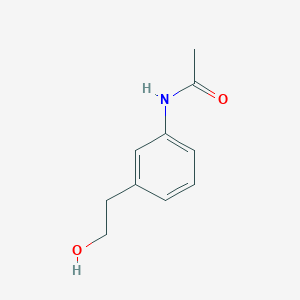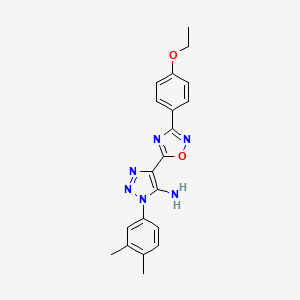
1-(3,4-dimethylphenyl)-4-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-dimethylphenyl)-4-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine is a useful research compound. Its molecular formula is C20H20N6O2 and its molecular weight is 376.42. The purity is usually 95%.
BenchChem offers high-quality 1-(3,4-dimethylphenyl)-4-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,4-dimethylphenyl)-4-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activities
The compound is a part of a class of chemicals involved in the synthesis of novel 1,2,4-triazole derivatives with potential antimicrobial activities. Researchers synthesized a range of derivatives starting from various ester ethoxycarbonylhydrazones, leading to compounds that exhibited good to moderate activities against test microorganisms, indicating its utility in developing new antimicrobial agents (Bektaş et al., 2007).
Photoinduced Molecular Rearrangements
Investigations into the photochemistry of 1,2,4-oxadiazoles, including structures similar to the compound , have shown that irradiation in the presence of nitrogen nucleophiles can lead to the formation of 1,2,4-triazoles among other structures. This highlights its role in photoinduced molecular rearrangements, which could be utilized in the synthesis of various heterocyclic compounds with potential biological activity (Buscemi, Vivona, & Caronna, 1996).
Synthesis and Biological Activity of Derivatives
The synthesis of derivatives from compounds structurally related to 1-(3,4-dimethylphenyl)-4-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine has led to the creation of compounds with potential biological activities. By modifying structural elements, researchers have developed compounds with promising applications in medicinal chemistry, such as anticancer properties (Ahsan et al., 2014).
Anticancer Activity of Analogues
Novel oxadiazole analogues, which are structurally related to the compound , have been synthesized and screened for anticancer activity. Specific analogues demonstrated significant activity against various cancer cell lines, highlighting the compound's potential as a scaffold for developing anticancer agents (Yakantham, Sreenivasulu, & Raju, 2019).
Antimicrobial and Anti-Proliferative Activities of N-Mannich Bases
The synthesis of N-Mannich bases derived from 1,3,4-oxadiazole compounds, akin to the one in discussion, has led to the discovery of compounds with broad-spectrum antibacterial activities and potent anti-proliferative activity against various cancer cell lines. This indicates its potential use in developing new antimicrobial and anticancer therapies (Al-Wahaibi et al., 2021).
Propiedades
IUPAC Name |
3-(3,4-dimethylphenyl)-5-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O2/c1-4-27-16-9-6-14(7-10-16)19-22-20(28-24-19)17-18(21)26(25-23-17)15-8-5-12(2)13(3)11-15/h5-11H,4,21H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHCIUKXJEBVFSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=N3)C4=CC(=C(C=C4)C)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dimethylphenyl)-4-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl]methyl}benzonitrile](/img/structure/B2587790.png)
![2-((3-(4-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2587791.png)
![(E)-4-(Dimethylamino)-N-(2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)but-2-enamide](/img/structure/B2587793.png)
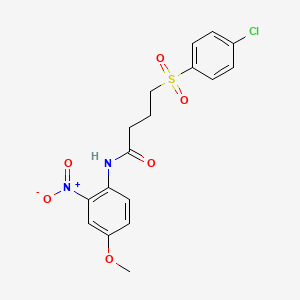

![N-benzyl-3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide](/img/structure/B2587796.png)



